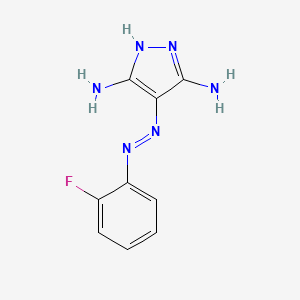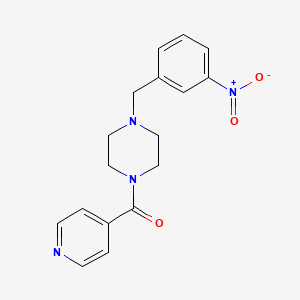![molecular formula C23H29NO3 B5558993 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol often involves straightforward synthetic methods. For example, Debnath et al. (2013) synthesized achiral unsymmetrical four-ring bent-core liquid crystals with strongly polar substituents through a simple method, indicating a potential pathway for synthesizing complex molecules like 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol (Debnath et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through elemental and spectroscopic analysis data. The study by Debnath et al. (2013) also involved molecular structure characterization consistent with such data, providing a foundation for understanding the structural aspects of complex organic compounds (Debnath et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be quite varied. For instance, compounds with azetidinone derivatives have been shown to undergo specific reactions and possess antibacterial activities, as demonstrated by Chopde et al. (2012). This suggests that 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol could also participate in unique chemical reactions and possess distinct properties (Chopde et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are often studied using techniques like differential scanning calorimetry and polarizing optical microscopy. Debnath et al. (2013) used these methods to investigate the thermal behavior and phase characterization of their synthesized compounds, providing insights into the physical properties that could be expected from 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol (Debnath et al., 2013).
Chemical Properties Analysis
The chemical properties of such molecules, including reactivity and stability, can be deduced from their synthesis and structural analyses. For example, the study by Chopde et al. (2012) on azetidinone derivatives provides a basis for understanding the chemical behavior of similar compounds (Chopde et al., 2012).
Scientific Research Applications
Inhibition and Efficacy Studies
- The stereospecific synthesis of compounds closely related to 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol has shown potential in inhibiting human leukocyte elastase (HLE). Enhanced inhibition and in vivo efficacy were observed with specific alkyl substitutions on the benzylic urea moiety (Finke et al., 1995).
Antibacterial Evaluation
- Azetidinone derivatives, closely related to the target molecule, have been synthesized and evaluated for their antibacterial activities. Some of these compounds exhibited promising antibacterial activities against various bacterial strains (Chopde et al., 2012).
Analytical Applications
- Similar compounds have been used as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. They react with alcohols to produce fluorescent carbamic acid esters, aiding in the detection of various alcohols (Yamaguchi et al., 1987).
Liquid Crystal Research
- Unsymmetrical four-ring bent-core compounds, structurally similar to the target molecule, have been synthesized. These compounds exhibit enantiotropic nematic phase and are studied for their thermal behavior and phase characterization in liquid crystal research (Debnath et al., 2013).
Titration Applications
- Related compounds have been used as reagents for the determination of solutions of lithium alkyls and metal amides, showcasing their potential in analytical chemistry applications (Duhamel et al., 1993).
Carbonylation Studies
- The target compound's analogs have been used in interfacial synthesis techniques, particularly in the carbonylation of α-methylbenzyl bromide. This showcases their use in organic synthesis and development of new chemical processes (Norman et al., 1998).
Cascade Reactions in Organic Synthesis
- Compounds structurally related to the target molecule have been used in one-pot three-component reactions for the direct conversion of certain alkylhydroxylamine hydrochlorides, illustrating their role in facilitating complex organic syntheses (Zanobini et al., 2006).
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17-7-4-5-9-20(17)16-27-21-14-24(15-21)22(25)19-10-6-8-18(13-19)11-12-23(2,3)26/h4-10,13,21,26H,11-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVCAPYYGQAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CN(C2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)



![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)
